![molecular formula C21H32O4S B14379644 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane CAS No. 90165-57-4](/img/structure/B14379644.png)
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane is a complex organic compound characterized by its unique molecular structure. It contains a total of 56 atoms, including 30 hydrogen atoms, 21 carbon atoms, 4 oxygen atoms, and 1 sulfur atom . The compound features multiple bonds, aromatic rings, and ether and sulfone functional groups
Preparation Methods
The synthesis of 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane involves several steps, typically starting with the preparation of the benzenesulfonyl group and the oct-6-en-1-yl chain. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the oct-6-en-1-yl chain can undergo various transformations. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane include other benzenesulfonyl derivatives and compounds with similar molecular structures. These compounds may share some chemical properties but differ in their specific functional groups and molecular arrangements.
Properties
CAS No. |
90165-57-4 |
|---|---|
Molecular Formula |
C21H32O4S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[8-(benzenesulfonyl)-3,7-dimethyloct-6-enoxy]oxane |
InChI |
InChI=1S/C21H32O4S/c1-18(14-16-25-21-13-6-7-15-24-21)9-8-10-19(2)17-26(22,23)20-11-4-3-5-12-20/h3-5,10-12,18,21H,6-9,13-17H2,1-2H3 |
InChI Key |
ZKLVVBMDTHMJOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
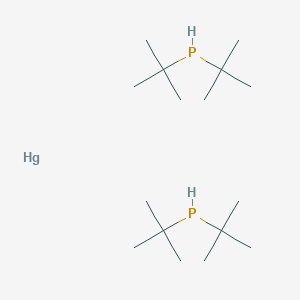
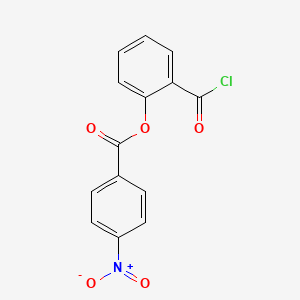
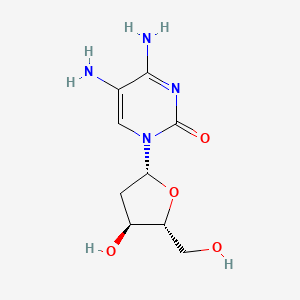
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
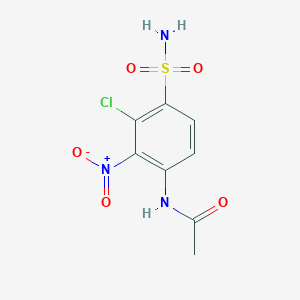
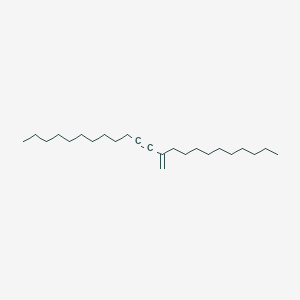

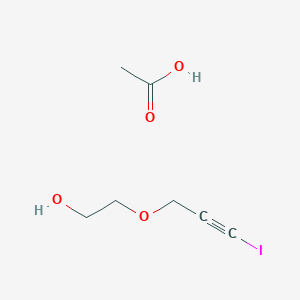
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
